![molecular formula C8H6N2O2S B13915178 Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
Methyl thiazolo[5,4-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thiazolo[5,4-c]pyridine-2-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds, known for their diverse biological activities. The combination of thiazole and pyridine into a single scaffold creates a unique structure that has attracted significant interest in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl thiazolo[5,4-c]pyridine-2-carboxylate typically involves the cyclization of thiazole and pyridine derivatives. One common method is the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the thiazolo[5,4-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Methyl thiazolo[5,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl thiazolo[5,4-c]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl thiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine scaffold but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[4,5-b]pyridines: Another class of thiazole-pyridine derivatives with different structural arrangements.
Uniqueness
Methyl thiazolo[5,4-c]pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-2-3-9-4-6(5)13-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKCRYFOWJZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
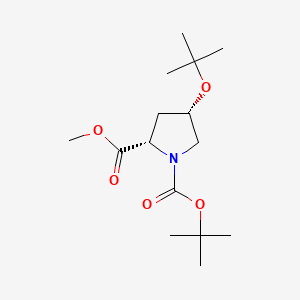
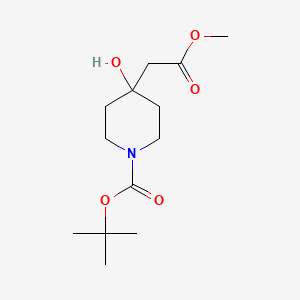
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

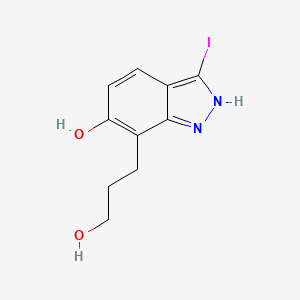
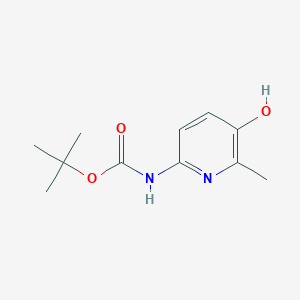
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
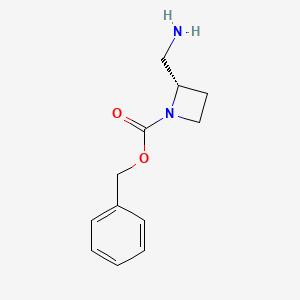
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
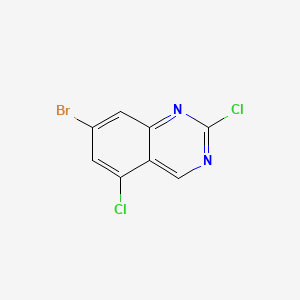
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
